1-Bromo-2,4,6-trifluorobenzene

Description

Historical Context and Discovery

The synthesis of 1-bromo-2,4,6-trifluorobenzene emerged from advancements in organofluorine chemistry, a field that predates the isolation of elemental fluorine itself. Early methodologies for fluorinated aromatic compounds, such as the Schiemann reaction (diazonium salt decomposition) and halogen exchange reactions, laid the groundwork for its development. A pivotal synthesis route involves the bromination of 2,4,6-trifluorophenol using phosphorus tribromide, a method refined in the late 20th century to improve yield and scalability. Alternative approaches, such as the reaction of 1,2,4-trifluorobenzene with bromine in the presence of iron powder and azobisisobutyl cyanide, were later patented to address environmental and efficiency concerns. These innovations reflect the compound’s role in bridging traditional halogenation techniques with modern synthetic demands.

Significance in Organic Chemistry and Chemical Research

This compound is a critical intermediate in synthetic organic chemistry due to its unique electronic and steric properties. The electron-withdrawing effects of fluorine atoms activate the bromine substituent for nucleophilic aromatic substitution, enabling the synthesis of complex fluorinated aromatics. For example, it serves as a precursor to 3-substituted-2,4,5-trifluorobenzoic acids, which are foundational in quinolone antibiotic development. Its utility extends to cross-coupling reactions, where it facilitates the introduction of trifluoromethyl groups into pharmaceuticals and agrochemicals. Additionally, the compound’s stability in organic solvents like chloroform and ethyl acetate makes it a versatile reagent in multistep syntheses.

Chemical Classification and Nomenclature

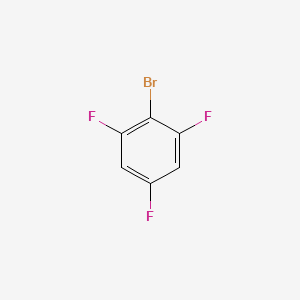

This compound (IUPAC name: 2-bromo-1,3,5-trifluorobenzene) belongs to the class of halogenated aromatic hydrocarbons. Its molecular formula, C₆H₂BrF₃, corresponds to a molecular weight of 210.98 g/mol. The structure features a benzene ring substituted with bromine at position 2 and fluorine atoms at positions 1, 3, and 5 (Figure 1). This substitution pattern distinguishes it from isomers like 1-bromo-2,4,5-trifluorobenzene, where fluorine atoms occupy adjacent positions. Key physical properties include a melting point of 3.5°C, a boiling point of 140.5°C, and a density of 1.79 g/mL at 25°C.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrF₃ |

| Molecular Weight | 210.98 g/mol |

| Melting Point | 3.5°C |

| Boiling Point | 140.5°C |

| Density (25°C) | 1.79 g/mL |

| Refractive Index | 1.467–1.469 |

| Solubility | Chloroform, Ethyl Acetate |

Related Fluorinated and Brominated Aromatic Compounds

The compound is part of a broader family of halogenated aromatics with distinct applications:

- 2,4,6-Trifluorophenol : A precursor in ELISA assays for environmental monitoring, synthesized via dehalogenation of this compound.

- Fluorobenzene : A simpler analogue lacking bromine, used as a solvent for reactive intermediates.

- 1-Bromo-2,4,5-trifluorobenzene : An isomer employed in synthesizing antiviral agents, highlighting the impact of substitution patterns on bioactivity.

- 2-Bromo-1,3,5-trichlorobenzene : Demonstrates how varying halogen types (Cl vs. F) influence reactivity and stability in cross-coupling reactions.

These compounds underscore the interplay between halogen identity, substitution geometry, and functional utility in materials science and drug discovery.

Properties

IUPAC Name |

2-bromo-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBSPSOGEVCRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178337 | |

| Record name | 1-Bromo-2,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-76-2 | |

| Record name | 2-Bromo-1,3,5-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorobromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4,6-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIFLUOROBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG6QA77T6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Bromination with Iron Powder

Iron powder is commonly employed as a catalyst in bromination reactions due to its ability to generate Br⁺ ions via interaction with Br₂. For example, in the synthesis of 1-bromo-2,4,5-trifluorobenzene, a mixture of 1,2,4-trifluorobenzene, iron powder, and liquid bromine in carbon tetrachloride (CCl₄) or chloroform yielded the target compound at 66% efficiency. Extending this methodology to 1,3,5-trifluorobenzene would theoretically follow a similar pathway, with bromine occupying the sole available position to form this compound.

Key Reaction Parameters:

- Temperature: 43–102°C (gradient heating to control reaction progression).

- Molar Ratios: Substrate-to-bromine ratios of 1:0.5–1.5, with catalytic iron (0.025–0.050 equivalents) and azobisisobutyronitrile (AIBN, 0.002–0.006 equivalents).

- Solvent: Non-polar solvents like CCl₄ or chloroform (250–300 mL/mol).

Radical-Initiated Bromination

AIBN, a radical initiator, enhances bromination efficiency by generating bromine radicals under thermal conditions. This approach minimizes polybromination by favoring monoselective substitution, critical for preserving the integrity of the trifluorinated backbone.

Purification and Yield Optimization

Post-synthesis purification is vital for isolating high-purity this compound. Techniques such as fractional distillation and solvent washing (e.g., sodium bisulfite to remove excess Br₂) are standard. Chromatographic methods may further refine purity, though industrial-scale processes often prioritize cost-effective distillation.

Yield Considerations:

- Side Reactions: Competing di- or tribromination can occur if stoichiometry or temperature is poorly controlled.

- Catalyst Efficiency: Iron powder’s particle size and reactivity directly influence reaction rates and byproduct formation.

Industrial-Scale Synthesis Challenges

Scaling bromination reactions necessitates addressing:

- Solvent Recovery: CCl₄ and chloroform require closed-loop systems to mitigate environmental and safety risks.

- Waste Management: Brominated byproducts and spent catalysts demand specialized disposal protocols.

Alternative Synthetic Routes

While direct bromination dominates, alternative strategies include:

- Halogen Exchange: Utilizing bromide salts (e.g., NaBr) in the presence of oxidizing agents.

- Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce bromine post-fluorination, though this adds complexity.

Chemical Reactions Analysis

1-Bromo-2,4,6-trifluorobenzene undergoes various chemical reactions, including substitution and oxidative reactions. One notable reaction is the palladium-catalyzed oxidative Heck reaction with allyl ester, which forms complex organic compounds . Common reagents used in these reactions include palladium catalysts, bromine, and iron powder .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative Heck reaction typically produces substituted alkenes, while other substitution reactions can yield a variety of fluorinated organic compounds .

Scientific Research Applications

1-Bromo-2,4,6-trifluorobenzene is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as a building block for synthesizing more complex fluorinated compounds. Its strong oxidizing properties make it valuable in various organic synthesis reactions .

In biology and medicine, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions allows researchers to create novel compounds with potential therapeutic applications .

In industry, this compound is used in the production of liquid crystal materials and other advanced materials. Its unique properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of 1-Bromo-2,4,6-trifluorobenzene involves its ability to participate in various chemical reactions. The compound’s bromine and fluorine atoms play a crucial role in its reactivity. The bromine atom can undergo substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity in oxidative reactions .

The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions. For example, in the oxidative Heck reaction, the palladium catalyst facilitates the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Comparison with Similar Compounds

1-Bromo-2,4,6-trifluorobenzene can be compared with other similar compounds, such as 1-Bromo-2,4,5-trifluorobenzene and 1-Bromo-2,4-difluorobenzene. These compounds share similar chemical structures but differ in the number and position of fluorine atoms .

1-Bromo-2,4,5-trifluorobenzene: This compound has a similar structure but with the fluorine atoms in different positions.

1-Bromo-2,4-difluorobenzene: This compound has one less fluorine atom, which can significantly affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which confer unique reactivity and stability, making it valuable in various scientific and industrial applications .

Biological Activity

1-Bromo-2,4,6-trifluorobenzene (C6H2BrF3) is a halogenated aromatic compound with significant applications in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring three fluorine atoms and one bromine atom attached to a benzene ring, imparts distinct biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and associated case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 2367-76-2 |

| Molecular Formula | C6H2BrF3 |

| Molecular Weight | 210.98 g/mol |

| IUPAC Name | 2-bromo-1,3,5-trifluorobenzene |

| InChI Key | PZBSPSOGEVCRQI-UHFFFAOYSA-N |

These properties highlight the compound's potential for various chemical reactions and interactions within biological systems.

This compound exhibits biological activity primarily through its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can influence pharmacokinetics and bioavailability.

Target Interaction

- Enzyme Inhibition : Research indicates that halogenated aromatic compounds can act as inhibitors for certain enzymes. For instance, studies have shown that similar compounds inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression .

- Antimicrobial Activity : Some studies suggest that halogenated benzenes possess antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

- Histone Deacetylase Inhibition : A study explored the development of novel HDAC inhibitors derived from fluorinated aromatic compounds. The results indicated that this compound derivatives exhibited promising HDAC inhibition profiles with IC50 values in the nanomolar range . This suggests potential applications in cancer therapy.

- Antimicrobial Testing : In another study, various halogenated compounds were screened for their antimicrobial efficacy against pathogenic bacteria. The results showed that certain derivatives of this compound demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological aspects:

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-2,4,6-trifluorobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

The compound is typically synthesized via halogenation of fluorinated benzene derivatives. For example, bromination of 1,3,5-trifluorobenzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–5°C) yields this compound . Optimization involves monitoring reaction time (typically 6–12 hours) and stoichiometry (1:1.2 substrate-to-bromine ratio). Post-synthesis purification via fractional distillation (boiling point: ~140.5°C) or column chromatography (hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- ¹⁹F NMR : Three distinct fluorine resonances are expected due to three non-equivalent F atoms. Coupling patterns (e.g., J₆-F-F ≈ 12–15 Hz) help confirm substitution patterns .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 210.98 (C₆H₂BrF₃⁺) and fragment peaks (e.g., loss of Br: m/z 131) validate the molecular formula .

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) confirm functional groups.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (flash point: 137°F) and skin/eye irritation risks .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors (vapor pressure: 1.7 mmHg at 25°C).

- Storage : Keep in sealed, dark glass containers at 2–8°C to prevent decomposition. Label containers with hazard symbols (Xi, F) .

Advanced Research Questions

Q. How can ¹⁹F NMR spectroscopy distinguish positional isomers of bromotrifluorobenzene (e.g., this compound vs. 1-bromo-2,4,5-trifluorobenzene)?

- Methodological Answer :

- This compound : Three non-equivalent F atoms produce three distinct ¹⁹F NMR peaks. Each F couples with adjacent H and F atoms, resulting in complex multiplet patterns (e.g., doublet of triplets for F-2 and F-6) .

- 1-Bromo-2,4,5-trifluorobenzene : Two equivalent F atoms (positions 4 and 5) yield a single resonance, while F-2 appears as a separate multiplet. Integration ratios (2:1 for F-4/5 vs. F-2) aid differentiation .

- Experimental Setup : Use a high-resolution NMR spectrometer (≥400 MHz) with a ¹⁹F probe. Deuterated solvents (e.g., CDCl₃) minimize interference.

Q. What mechanistic insights can be gained from studying Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer :

- Reaction Design : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via GC-MS or HPLC .

- Kinetic Analysis : Track reaction progress using in-situ ¹⁹F NMR to study electronic effects of fluorine substituents on oxidative addition rates. Fluorine’s electron-withdrawing nature accelerates Pd insertion into the C-Br bond .

- Side Reactions : Bromine displacement by competing nucleophiles (e.g., OH⁻) can occur; control pH to minimize hydrolysis.

Q. How can researchers evaluate the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Atmospheric Degradation : Use computational models (e.g., density functional theory) to estimate rate constants for OH radical reactions. Experimental validation involves gas-phase photolysis studies under simulated sunlight (λ > 290 nm) .

- Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 3–9) at 25°C. Analyze products (e.g., phenol derivatives) via LC-MS. Fluorine’s inductive effect stabilizes intermediates, slowing hydrolysis compared to non-fluorinated analogs .

- Ecotoxicity Assays : Test acute toxicity using Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201). Correlate results with logP (calculated: ~2.8) to assess bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.